molecular formula C15H13BrO3 B1272271 3-Bromo-3',4'-dimethoxybenzophenone CAS No. 681469-97-6

3-Bromo-3',4'-dimethoxybenzophenone

Cat. No.: B1272271
CAS No.: 681469-97-6
M. Wt: 321.16 g/mol
InChI Key: GXJWCGOCTKMLQU-UHFFFAOYSA-N
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Description

3-Bromo-3',4'-dimethoxybenzophenone (C₁₅H₁₃BrO₃, MW 319.15 g/mol) is a brominated benzophenone derivative featuring methoxy substituents at the 3' and 4' positions of one aromatic ring and a bromine atom at the 3 position of the other ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions due to the reactivity of the bromine atom. Its synthesis typically involves Friedel-Crafts acylation or halogenation of pre-functionalized benzophenone derivatives .

Properties

IUPAC Name

(3-bromophenyl)-(3,4-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJWCGOCTKMLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373036
Record name 3-Bromo-3',4'-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681469-97-6
Record name 3-Bromo-3',4'-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 681469-97-6
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’,4’-dimethoxybenzophenone typically involves the bromination of 3’,4’-dimethoxybenzophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-3’,4’-dimethoxybenzophenone may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3’,4’-dimethoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted benzophenones with various functional groups.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

3-Bromo-3’,4’-dimethoxybenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-3’,4’-dimethoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through various pathways .

Comparison with Similar Compounds

Physical and Spectral Properties

  • Melting Points: The chloro analog (4-chloro-3',4'-dimethoxybenzophenone) has a lower melting point (74–78°C) compared to 4,4'-dimethoxybenzophenone (141–146°C), reflecting reduced crystal lattice stability due to smaller halogen size .
  • Solubility: Methoxy and bromine substituents in this compound enhance solubility in ethers and ketones, whereas hydroxylated analogs are more water-soluble .
  • Spectroscopy: NMR and HRMS data for related compounds (e.g., 4,4'-dimethoxybenzophenone) confirm structural integrity, with methoxy protons resonating at δ 3.8–4.0 ppm and carbonyl carbons at ~195 ppm in ¹³C NMR .

Biological Activity

3-Bromo-3',4'-dimethoxybenzophenone is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound (CAS No. 681469-97-6) is characterized by the presence of bromine and methoxy substituents on a benzophenone core. This structure may influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom and methoxy groups enhance the compound's binding affinity and modulate its reactivity, potentially leading to various biological effects such as:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit microbial growth.
  • Anticancer Properties : Initial studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, potentially through pathways involving apoptosis or cell cycle arrest.

In Vitro Studies

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against human tumor cells, including KB and IGROV1 cells. The IC50 values indicate potent activity, suggesting that the compound effectively inhibits cell proliferation by targeting specific metabolic pathways .
Cell LineIC50 (nM)Mechanism of Action
KB0.55Inhibition of folate transport
IGROV10.97Induction of apoptosis

In Vivo Studies

In vivo studies using SCID mice bearing KB tumors have shown promising results regarding the anticancer potential of this compound:

  • Tumor Growth Inhibition : The compound demonstrated a significant reduction in tumor size, with complete remissions observed in a majority of treated animals. This suggests that the compound may have effective therapeutic potential against certain types of tumors .

Case Studies

  • Antitumor Activity : A study reported that treatment with this compound resulted in a log kill of 3.5 for early-stage tumors and 3.7 for advanced-stage tumors in SCID mice, indicating its strong antitumor efficacy .
  • Mechanistic Insights : Further investigations revealed that the compound's mechanism involves selective transport through folate receptors, which enhances its uptake in tumor cells while minimizing effects on normal cells.

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